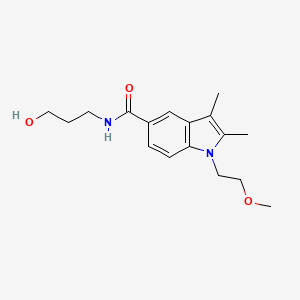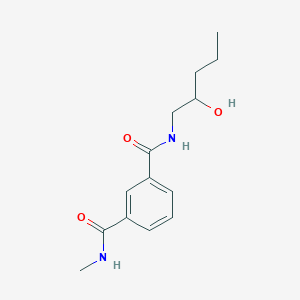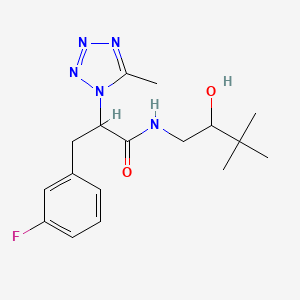
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide, also known as HPI-4, is a chemical compound that belongs to the indole class of compounds. It is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide has shown potential applications in various fields of research. In medicine, it has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory and anti-oxidant properties. In agriculture, it has been studied as a potential plant growth regulator and pesticide. In material science, it has been studied for its ability to form self-assembled monolayers on gold surfaces.
Wirkmechanismus
The exact mechanism of action of N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth or by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that it may act by reducing oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, reduce oxidative stress and inflammation, and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide is its potential applications in various fields of research. It is a novel compound that has shown promising results in pre-clinical studies. However, one of the main limitations of N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide is its limited availability and high cost. It is also important to note that further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide. One of the main directions is to further study its potential applications in medicine, agriculture, and material science. In medicine, further studies are needed to fully understand its anti-cancer properties and potential applications in the treatment of other diseases. In agriculture, further studies are needed to fully understand its potential as a plant growth regulator and pesticide. In material science, further studies are needed to fully understand its self-assembling properties and potential applications in the development of new materials.
Conclusion:
In conclusion, N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide is a novel synthetic compound that has shown potential applications in various fields of research. Its synthesis method has been optimized to produce high yields of the compound with high purity. It has been studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties. Further studies are needed to fully understand its mechanism of action and potential side effects. There are several future directions for the research on N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide, including its potential applications in medicine, agriculture, and material science.
Synthesemethoden
The synthesis of N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide involves a multi-step process that includes the reaction of 2,3-dimethylindole-5-carboxylic acid with thionyl chloride, followed by the reaction with 2-methoxyethylamine and 3-hydroxypropylamine. The final product is obtained by the reaction of the intermediate product with acetic anhydride. The synthesis of N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide has been optimized to produce high yields of the compound with high purity.
Eigenschaften
IUPAC Name |
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-13(2)19(8-10-22-3)16-6-5-14(11-15(12)16)17(21)18-7-4-9-20/h5-6,11,20H,4,7-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSFDCOSAOUHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NCCCO)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol](/img/structure/B6641057.png)
![[2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol](/img/structure/B6641063.png)
![3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6641067.png)
![1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B6641071.png)


![2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(4-methoxyphenyl)benzamide](/img/structure/B6641115.png)
![2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide](/img/structure/B6641125.png)


![N-[3-[(4-hydroxy-2,2-dimethylbutyl)amino]-3-oxopropyl]naphthalene-2-carboxamide](/img/structure/B6641138.png)
![5-[[2-hydroxyethyl(pyridin-3-ylmethyl)amino]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B6641143.png)

